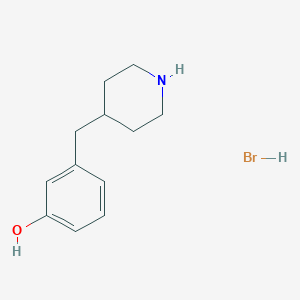

3-(Piperidin-4-ylmethyl)phenol;hydrobromide

説明

3-(Piperidin-4-ylmethyl)phenol hydrobromide is a synthetic organic compound characterized by a phenol ring attached to a piperidin-4-ylmethyl group, with a hydrobromide salt form. The piperidine ring, a six-membered amine heterocycle, and the phenolic hydroxyl group contribute to its physicochemical and pharmacological properties.

特性

IUPAC Name |

3-(piperidin-4-ylmethyl)phenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.BrH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAANABLDDRHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)phenol;hydrobromide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.

Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the piperidine derivative with a suitable alkylating agent.

Phenol Group Introduction: The phenol group is then attached to the methylene bridge through electrophilic aromatic substitution reactions.

Formation of the Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of 3-(Piperidin-4-ylmethyl)phenol;hydrobromide follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(Piperidin-4-ylmethyl)phenol;hydrobromide undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and corresponding reduced forms.

Substitution: Nitrated, sulfonated, and halogenated phenol derivatives.

科学的研究の応用

3-(Piperidin-4-ylmethyl)phenol;hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

作用機序

The mechanism of action of 3-(Piperidin-4-ylmethyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-(1,3-Dimethylpiperidin-4-yl)phenol Hydrobromide (5a)

- Structure : Differs by having two methyl groups at the 1- and 3-positions of the piperidine ring.

- suggests that such modifications modulate opioid receptor affinity, though efficacy depends on the substituent positions .

- Molecular Weight : 292.20 g/mol (vs. 278.17 g/mol for the target compound).

(S)-3-(2-(Methylamino)propyl)phenol Hydrobromide

- Structure: Features a methylamino-propyl chain instead of the piperidinylmethyl group.

- Impact: The basic methylamino group may enhance solubility in acidic environments.

4-(2-Aminopropyl)phenol Hydrobromide

- Structure: Contains an aminopropyl side chain para to the phenol group.

- Impact: The aminopropyl group is associated with adrenergic effects, as seen in hydroxyamphetamine derivatives (). This compound’s lower molecular weight (240.12 g/mol) may improve bioavailability compared to piperidine-containing analogs .

Pharmacological and Receptor Binding Profiles

Opioid Receptor Modulation

- Piperidine derivatives with methyl substitutions (e.g., 5a in ) show varied binding to μ-opioid receptors, suggesting that bulkier substituents reduce efficacy .

- The phenolic hydroxyl group in the target compound may engage in hydrogen bonding, a feature absent in ether analogs like those in , which rely on hydrophobic interactions .

Dopaminergic Activity

Data Table: Key Comparative Properties

生物活性

3-(Piperidin-4-ylmethyl)phenol;hydrobromide (CAS No. 2287333-80-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is synthesized through a multi-step process involving the formation of a piperidine ring, attachment of a methylene bridge, and introduction of a phenolic group. The final step involves converting the compound into its hydrobromide salt form. The general synthetic route can be summarized as follows:

- Formation of Piperidine Ring : Hydrogenation of pyridine or cyclization of precursors.

- Methylene Bridge Attachment : Reaction with an alkylating agent.

- Phenol Group Introduction : Electrophilic aromatic substitution.

- Hydrobromide Formation : Reaction with hydrobromic acid.

The biological activity of 3-(Piperidin-4-ylmethyl)phenol;hydrobromide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate neurotransmission and inflammatory pathways, which are critical in several disease processes .

Molecular Targets

- Enzymes : Inhibits specific enzymes involved in metabolic pathways.

- Receptors : Binds to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Biological Activities

Research indicates that 3-(Piperidin-4-ylmethyl)phenol;hydrobromide exhibits several important biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a key role in neurotransmission. AChE inhibitors are significant in treating Alzheimer's disease and other cognitive disorders .

- Receptor Binding : It shows potential as a modulator for various receptors, including adrenergic and dopaminergic receptors, which are crucial in managing conditions like depression and anxiety .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

A review of recent literature reveals several studies that highlight the biological activities of this compound:

- Study on AChE Inhibition : One study demonstrated that derivatives similar to 3-(Piperidin-4-ylmethyl)phenol showed significant inhibition of AChE, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antitumor Activity : Another research effort indicated that piperidine derivatives exhibited promising antitumor effects by modulating cell signaling pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-(Piperidin-4-ylmethyl)phenol hydrobromide?

To confirm structural integrity, use NMR spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., phenol -OH stretch near 3300 cm⁻¹), and mass spectrometry (ESI or HRMS) to verify molecular weight . Purity can be assessed via HPLC with UV detection or TLC using silica gel plates and iodine visualization .

Q. What are standard synthetic routes for piperidine derivatives like 3-(Piperidin-4-ylmethyl)phenol hydrobromide?

Piperidine derivatives are typically synthesized via alkylation or Mannich reactions . For example, coupling piperidine intermediates with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in anhydrous ethanol) . Hydrobromide salt formation is achieved by treating the free base with HBr in a polar solvent (e.g., methanol) followed by recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 3-(Piperidin-4-ylmethyl)phenol hydrobromide?

- Solvent selection : Use aprotic solvents (e.g., DMF) to minimize side reactions in alkylation steps .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

- Temperature control : Lower temperatures (0–5°C) during salt formation reduce impurities .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or fractional recrystallization (ethanol/water) .

Q. What strategies address contradictions in pharmacological data for piperidine-based compounds?

- Dose-response analysis : Use non-linear regression to identify non-monotonic effects, as seen in endocrine disruptor studies .

- In vitro/in vivo correlation : Validate receptor binding assays (e.g., μ-opioid receptor affinity) with animal models to reconcile discrepancies .

- Batch variability control : Standardize synthetic protocols and purity thresholds (e.g., >98% by HPLC) to minimize experimental noise .

Q. How does structural modification of the piperidine ring influence biological activity?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability, as demonstrated in fluorinated analogs .

- Stereochemistry : Compare enantiomers (e.g., via chiral HPLC) to assess stereoselective binding to targets like serotonin receptors .

- Salt forms : Evaluate hydrobromide vs. hydrochloride salts for solubility differences in physiological buffers .

Q. What computational approaches support structure-activity relationship (SAR) studies of this compound?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to neurological targets (e.g., dopamine transporters) .

- Quantum mechanical calculations : Analyze electron density maps (DFT methods) to identify reactive sites for further derivatization .

- ADME prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration to prioritize analogs .

Methodological Considerations

- Experimental design : Use factorial designs to test multiple variables (e.g., solvent, temperature, catalyst) simultaneously .

- Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: MVDNGUDOVPBOPT-UHFFFAOYSA-N for related analogs) .

- Ethical compliance : Adhere to safety protocols for handling hydrobromic acid and ensure compounds are labeled "For research use only" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。